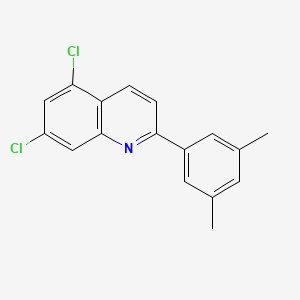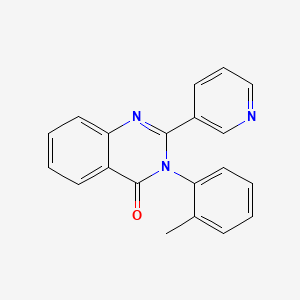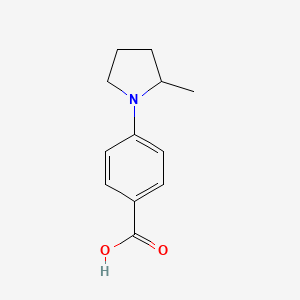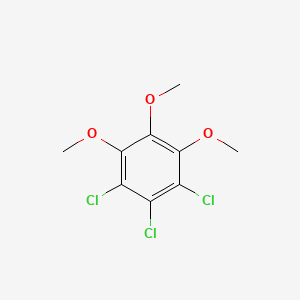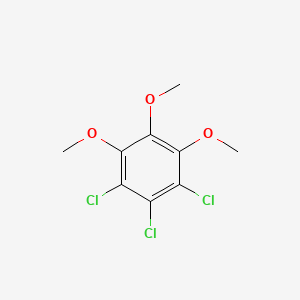
1,2,3-Trichloro-4,5,6-trimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trichloro-4,5,6-trimethoxybenzene is an organic compound with the molecular formula C9H9Cl3O3 It is a derivative of benzene, where three chlorine atoms and three methoxy groups are substituted at specific positions on the benzene ring
Métodos De Preparación
The synthesis of 1,2,3-Trichloro-4,5,6-trimethoxybenzene typically involves the chlorination and methoxylation of benzene derivatives. One common method involves the reaction of 1,2,3-trichlorobenzene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy groups at the 4, 5, and 6 positions . The reaction conditions often require controlled temperatures and prolonged reaction times to ensure complete substitution.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
1,2,3-Trichloro-4,5,6-trimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the removal of chlorine atoms and the formation of methoxy-substituted benzene derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions, amines, or thiols, leading to the formation of various substituted benzene compounds.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1,2,3-Trichloro-4,5,6-trimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is used in the production of specialty chemicals, dyes, and polymers, where its unique chemical properties are advantageous.
Mecanismo De Acción
The mechanism by which 1,2,3-Trichloro-4,5,6-trimethoxybenzene exerts its effects depends on its specific application. In biological systems, it may interact with cellular components, leading to the disruption of cellular processes. The molecular targets and pathways involved can include enzymes, receptors, and DNA, where the compound or its derivatives can inhibit or activate specific biochemical pathways.
Comparación Con Compuestos Similares
1,2,3-Trichloro-4,5,6-trimethoxybenzene can be compared with other similar compounds, such as:
1,2,3-Trichlorobenzene: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
1,3,5-Trichloro-2,4,6-trimethoxybenzene: Has a different substitution pattern, leading to variations in chemical properties and reactivity.
1,2,4-Trichloro-5,6-dimethoxybenzene: Contains fewer methoxy groups, affecting its solubility and reactivity.
This article provides a detailed overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
77223-56-4 |
|---|---|
Fórmula molecular |
C9H9Cl3O3 |
Peso molecular |
271.5 g/mol |
Nombre IUPAC |
1,2,3-trichloro-4,5,6-trimethoxybenzene |
InChI |
InChI=1S/C9H9Cl3O3/c1-13-7-5(11)4(10)6(12)8(14-2)9(7)15-3/h1-3H3 |
Clave InChI |
JDWAFWGCMUKWGJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1OC)Cl)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(Trichloromethyl)sulfanyl]oxy}benzene](/img/structure/B13963862.png)
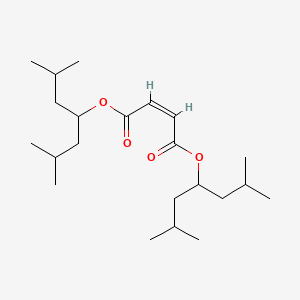
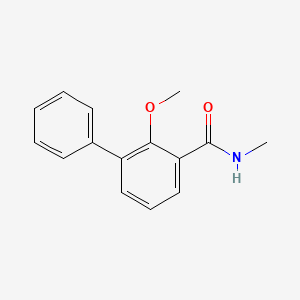

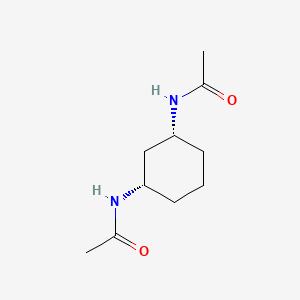
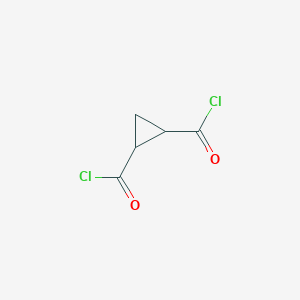
![6-Azaspiro[3.4]octan-2-ylmethanethiol](/img/structure/B13963902.png)

